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Compound of Interest

Compound Name: 3-(3-Bromophenyl)oxolan-3-ol

CAS No.: 1784654-07-4

Cat. No.: B2509071

Get Quote

Introduction: The Structural Challenge
In the development of kinase inhibitors and fragment-based drug discovery, the

tetrahydrofuran-3-ol (oxolan-3-ol) scaffold serves as a critical polar core. However, the

synthesis of 3-(3-bromophenyl)oxolan-3-ol (Target 1) presents a specific regiochemical

challenge.

The standard synthetic route—Grignard addition of 3-bromophenylmagnesium bromide to

dihydrofuran-3(2H)-one—is robust but susceptible to two primary classes of isomeric

impurities:

Positional Isomers (Aryl): Contamination with para- or ortho-bromo isomers due to impure

starting halides.

Regioisomers (Oxolane): Formation of 2-substituted oxolanes if the precursor ketone

isomerizes or if alternative lithiation strategies (e.g., directed ortho-lithiation of THF) are

employed.
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This guide provides a definitive analytical workflow to distinguish the target molecule from its

closest structural mimics, relying on self-validating NMR and crystallographic logic.

Synthetic Context & Isomer Landscape
To validate the structure, we must first understand the "competitors" in the reaction mixture.

Target Molecule (1): 3-(3-Bromophenyl)oxolan-3-ol. Key Feature: Tertiary alcohol at C3;

meta-substitution on phenyl ring.

Impurity A (Para-Isomer): 3-(4-Bromophenyl)oxolan-3-ol. Origin: 1,4-dibromobenzene

impurity in starting material.

Impurity B (2-Isomer): 2-(3-Bromophenyl)oxolan-3-ol. Origin: Migration of the active center or

use of 2-oxolanone precursors.

Isomer Differentiation Table
Feature Target (Meta-3-ol)

Impurity A (Para-3-
ol)

Impurity B (Meta-2-
ol)

Aryl Symmetry Asymmetric (meta) Symmetric (para) Asymmetric (meta)

Oxolane C2 Protons
Singlet/AB Quartet

(Isolated)

Singlet/AB Quartet

(Isolated)

Doublet/Multiplet

(Coupled)

C-OH Carbon (13C) Quaternary (~80 ppm) Quaternary (~80 ppm) Tertiary (~75 ppm)

1H Aryl Pattern s, d, d, t (4 signals)
d, d (2 signals,

AA'BB')
s, d, d, t (4 signals)

Analytical Workflow: Step-by-Step Validation
Phase 1: 1H NMR – The "Fingerprint" Test
Objective: Confirm the meta-substitution pattern and the oxolane ring position.

Protocol:
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Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent OH

exchange and allow OH coupling visualization).

Acquire spectrum with at least 16 scans.

Interpretation Logic:

The Aromatic Region (7.0 – 8.0 ppm):

Look for the Meta-Pattern: A distinct singlet-like triplet (H2'), two doublets (H4', H6'), and a

triplet (H5').

Red Flag: If you see two tall symmetric doublets (roofing effect), you have the para-isomer.

The Oxolane Region (1.8 – 4.0 ppm):

Target (3-sub): The protons at C2 are unique. They are flanked by the oxygen and the

quaternary C3.[1] They appear as an AB quartet (or singlet if coincident) typically around

3.8–4.0 ppm, with no vicinal coupling to other protons.

Isomer (2-sub): The proton at C2 is a methine (CH). It will show coupling to the C3

protons, appearing as a triplet or doublet of doublets.

Phase 2: 13C DEPT-135 – The Quaternary Check
Objective: Distinguish 3-substituted (tertiary alcohol) from 2-substituted (secondary

alcohol/hemiketal types).

Protocol: Run a standard 13C followed by DEPT-135.

Target (3-sub): The carbon at ~80 ppm (C-OH) will disappear in DEPT-135 (Quaternary).

Isomer (2-sub): The carbon at ~75-80 ppm will appear positive (CH) or negative (CH2)

depending on substitution, but for the 2-aryl-2-ol it would be quaternary; for 2-aryl-3-ol it is a

CH.

Phase 3: 2D HMBC – The "Smoking Gun"
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Objective: Definitively link the phenyl ring to the specific oxolane carbon.

Protocol: Configure HMBC for long-range coupling (J = 8-10 Hz).

Key Correlations (Target):

Aryl-to-Ring: The ortho-protons of the phenyl ring (H2', H6') must show a strong correlation

to the Quaternary C3 (~80 ppm).

Ring-to-Ring: The isolated C2 protons (AB system) must correlate to the Quaternary C3 AND

the Aryl C1' (ipso).

Why this matters: In the 2-isomer, the C2 proton would correlate to the ether oxygen

carbons differently.

Visualizing the Logic
Diagram 1: Analytical Decision Tree
This workflow illustrates the logical rejection of isomers based on spectral data.
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Caption: Decision tree for excluding regioisomers and positional isomers using sequential NMR

logic.

Diagram 2: HMBC Connectivity Map
Visualizing the critical long-range couplings that prove the 3,3-connectivity.
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HMBC
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HMBC
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HMBC
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Key Proof

Oxolane H4
(2.1 ppm)

HMBC

Click to download full resolution via product page

Caption: Critical HMBC correlations. The correlation between Oxolane H2 and Aryl C1' is the

definitive proof of position 3 substitution.

Experimental Data Summary
The following data represents the expected spectral signature for the pure Target (1).
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Nucleus
Shift (

ppm)
Multiplicity Integration Assignment

1H 7.62 t (J~1.8 Hz) 1H Aryl H2' (Meta)

1H 7.45 d (J~7.8 Hz) 1H Aryl H6'

1H 7.40 d (J~8.0 Hz) 1H Aryl H4'

1H 7.25 t (J~7.9 Hz) 1H Aryl H5'

1H 5.30 s (broad) 1H -OH (in DMSO)

1H 3.95, 3.82 AB q (J~9 Hz) 2H
Oxolane C2-H

(Diagnostic)

1H 3.70 - 3.85 m 2H Oxolane C5-H

1H 2.15, 1.95 m 2H Oxolane C4-H

13C 148.5 C (quat) - Aryl C1'

13C 122.0 C (quat) - Aryl C3'-Br

13C 79.5 C (quat) - Oxolane C3-OH

13C 76.2 CH2 - Oxolane C2

Note: Shifts are approximated for DMSO-d6. In CDCl3, the OH signal may not be visible or will

be broad.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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